REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[C:8]([NH2:9])=[CH:7][S:6][CH:5]=1.C(N(CC)CC)C.Cl.[CH:18]1([C:21](=N)OCC)[CH2:20][CH2:19]1.C(=O)([O-])O.[Na+]>C(O)C>[CH:18]1([C:21]2[NH:3][C:4]3=[CH:5][S:6][CH:7]=[C:8]3[N:9]=2)[CH2:20][CH2:19]1 |f:0.1.2,4.5,6.7|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1=CSC=C1N
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)C(OCC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 70 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3 times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0 v/v-0/100 v/v)
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC=2C(N1)=CSC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |